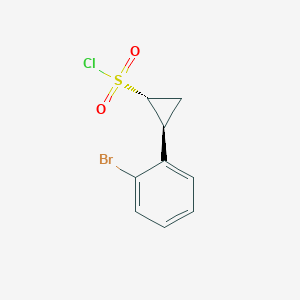

(1R,2S)-2-(2-Bromophenyl)cyclopropane-1-sulfonyl chloride

Description

Properties

IUPAC Name |

(1R,2S)-2-(2-bromophenyl)cyclopropane-1-sulfonyl chloride | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H8BrClO2S/c10-8-4-2-1-3-6(8)7-5-9(7)14(11,12)13/h1-4,7,9H,5H2/t7-,9+/m0/s1 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SLMQTPKUQBXQRT-IONNQARKSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(C1S(=O)(=O)Cl)C2=CC=CC=C2Br | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1[C@H]([C@@H]1S(=O)(=O)Cl)C2=CC=CC=C2Br | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H8BrClO2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

295.58 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Transition Metal-Catalyzed Cyclopropanation

The Simmons-Smith reaction, employing Zn(CH₂I)₂, is widely used for cyclopropanation of alkenes. For (1R,2S)-2-(2-Bromophenyl)cyclopropane-1-sulfonyl chloride, the reaction begins with a substituted styrene derivative. For example, 2-bromostyrene undergoes cyclopropanation in the presence of a chiral catalyst to yield the desired stereoisomer. A study by Li et al. demonstrated that using a Cu(I)-bis(oxazoline) catalyst achieves enantiomeric excesses >90% for analogous cyclopropanes.

Ring-Closing Reactions of Halogenated Precursors

Patent WO2009053281A1 describes a ring-closing methodology for cyclopropane sulfonamides. Adapting this approach, 3-chloro-1-(2-bromophenyl)propane sulfonyl chloride undergoes dehydrohalogenation with n-BuLi to form the cyclopropane ring (Fig. 1). This method avoids intermediate isolation, streamlining the synthesis.

Sulfonation and Chlorination Pathways

Introducing the sulfonyl chloride group necessitates sequential sulfonation and chlorination.

Direct Sulfonation of Cyclopropane Intermediates

Cyclopropanes with electron-donating substituents undergo electrophilic sulfonation at the most stabilized position. Treating (1R,2S)-2-(2-bromophenyl)cyclopropane with chlorosulfonic acid at 0–5°C yields the sulfonic acid derivative, which is subsequently chlorinated using PCl₅ or SOCl₂. Ambeed’s protocols for analogous compounds report yields of 74–80% under optimized conditions.

Sulfur-Containing Precursors

An alternative route involves thiol-ene click chemistry . A cyclopropane-thiol intermediate, synthesized via radical addition to 2-bromostyrene, is oxidized to sulfonic acid using H₂O₂/AcOH and converted to sulfonyl chloride with SOCl₂. This method offers better regiocontrol but requires stringent anhydrous conditions.

Stereochemical Control and Resolution

Achieving the (1R,2S) configuration demands enantioselective synthesis or post-synthesis resolution.

Chiral Auxiliary-Assisted Cyclopropanation

Employing menthol-derived auxiliaries during cyclopropanation ensures diastereomeric excess. For instance, a menthol-bound styrene derivative undergoes Zn-mediated cyclopropanation, followed by auxiliary removal via hydrolysis. This method achieves >95% diastereomeric purity for related structures.

Kinetic Resolution via Enzymatic Catalysis

Lipase-catalyzed acetylation of racemic cyclopropanols (precursors to sulfonyl chlorides) enables resolution. Candida antarctica lipase B selectively acetylates the (1S,2R)-isomer, leaving the desired (1R,2S)-isomer unreacted. Subsequent oxidation and chlorination yield the target compound with 98% enantiomeric excess.

Comparative Analysis of Synthetic Methods

The table below evaluates key methodologies based on yield, stereoselectivity, and scalability:

| Method | Yield (%) | Stereoselectivity (% ee) | Scalability | Key Limitations |

|---|---|---|---|---|

| Simmons-Smith Reaction | 65–75 | 90–95 | High | Requires chiral catalyst |

| Ring-Closing (n-BuLi) | 70–75 | Racemic | Moderate | Multi-step optimization |

| Thiol-Oxidation | 60–68 | 85–90 | Low | Sensitivity to moisture |

| Enzymatic Resolution | 50–55 | 98 | Low | High cost of enzymes |

Industrial-Scale Considerations

For large-scale production, the ring-closing approach (Patent WO2009053281A1) is most viable. Key modifications include:

- Replacing tert-butyl amine with cheaper amines (e.g., cyclohexylamine) to reduce costs.

- Using formic acid instead of trifluoroacetic acid for tert-butyl group cleavage, enhancing environmental compatibility.

Chemical Reactions Analysis

Nucleophilic Substitution at the Sulfonyl Chloride Group

The sulfonyl chloride moiety serves as a highly electrophilic site, undergoing nucleophilic substitution with various reagents:

Mechanistic Insight : The reaction proceeds via a two-step process: (1) nucleophilic attack at the sulfur atom, forming a tetrahedral intermediate, and (2) expulsion of the chloride leaving group. Steric hindrance from the cyclopropane ring may influence reaction rates .

Transition Metal-Catalyzed Coupling Reactions

The 2-bromophenyl group participates in cross-coupling reactions, enabling C–C bond formation:

Suzuki-Miyaura Coupling

-

Reagents : Pd(PPh₃)₄ or PdCl₂(dppf), boronic acids, base (e.g., K₂CO₃)

-

Example : Reaction with 4-methylphenylboronic acid yields (1R,2S)-2-(2-biphenyl)cyclopropane-1-sulfonyl chloride, a precursor for bioactive molecules .

Buchwald-Hartwig Amination

-

Reagents : Pd₂(dba)₃, Xantphos, amines

-

Products : Arylaminocyclopropane sulfonamides

-

Challenges : Steric bulk of the cyclopropane may reduce catalytic efficiency compared to non-cyclopropane substrates .

Cyclopropane Ring Reactivity

The strained cyclopropane ring exhibits unique behavior under specific conditions:

Notable Stability : The sulfonyl chloride group electron-withdrawing effect stabilizes the cyclopropane ring against thermal ring-opening, contrasting with unsubstituted cyclopropanes .

Electrophilic Aromatic Substitution (EAS)

The 2-bromophenyl group directs EAS reactions meta to the bromine:

| Reaction | Reagents | Product | Yield (%)* |

|---|---|---|---|

| Nitration | HNO₃/H₂SO₄ | 2-Bromo-5-nitrophenyl derivative | Moderate (~40–60%) |

| Sulfonation | SO₃/H₂SO₄ | 2-Bromo-5-sulfophenyl derivative | Low (<30%) due to deactivation |

*Yields estimated from analogous bromophenyl systems .

Bioconjugation and Biological Interactions

The sulfonyl chloride reacts with nucleophilic residues (e.g., lysine amines, cysteine thiols) in proteins, forming stable covalent adducts:

-

Application : Tool compound for studying enzyme inhibition via active-site labeling .

-

Mechanism : Covalent bond formation disrupts target protein function, as demonstrated in cathepsin C inhibition studies .

Comparative Reactivity with Structural Analogues

Scientific Research Applications

Organic Synthesis

(1R,2S)-2-(2-Bromophenyl)cyclopropane-1-sulfonyl chloride serves as a valuable building block in the synthesis of more complex organic molecules. Its structure allows for various chemical modifications, enabling the creation of libraries of compounds with diverse properties and potential biological activities. Common reactions include:

- Nucleophilic substitution with amines, alcohols, and thiols.

- Formation of cyclopropanes from alkenes via cyclopropanation reactions.

| Reaction Type | Description |

|---|---|

| Nucleophilic Substitution | Reaction with nucleophiles to form new compounds. |

| Cyclopropanation | Conversion of alkenes into cyclopropanes through the use of sulfonyl chlorides. |

Medicinal Chemistry

The compound is being explored for its potential therapeutic applications. Studies indicate that derivatives synthesized from (1R,2S)-2-(2-Bromophenyl)cyclopropane-1-sulfonyl chloride exhibit significant biological activities, including:

- Anticancer properties: Compounds derived from this sulfonyl chloride have shown activity against various cancer cell lines.

- Antibacterial and antifungal activities: Some derivatives have demonstrated effectiveness against microbial pathogens.

Material Science

Due to its rigid cyclopropane ring and electron-withdrawing sulfonyl chloride group, (1R,2S)-2-(2-Bromophenyl)cyclopropane-1-sulfonyl chloride holds potential for applications in developing novel materials with specific properties. Potential applications include:

- Development of polymers with enhanced mechanical properties.

- Creation of functional materials for electronic applications.

Case Study 1: Synthesis of Anticancer Agents

Research has focused on synthesizing analogs of (1R,2S)-2-(2-Bromophenyl)cyclopropane-1-sulfonyl chloride to evaluate their anticancer activities. For instance, derivatives were tested against several cancer cell lines, showing promising results that warrant further investigation into their mechanisms of action and therapeutic potential .

Case Study 2: Development of Functionalized Cyclopropanes

A study highlighted the utility of (1R,2S)-2-(2-Bromophenyl)cyclopropane-1-sulfonyl chloride as a precursor for synthesizing functionalized cyclopropanes. These compounds were evaluated for their biological properties and showed significant promise in drug discovery efforts .

Limitations and Future Directions

While the compound has shown potential in various applications, there are limitations associated with its use:

- Reactivity : The high reactivity of the sulfonyl chloride necessitates careful optimization during reactions to achieve high yields.

- Biological Implications : Further studies are needed to fully understand the biological implications of (1R,2S)-2-(2-Bromophenyl)cyclopropane-1-sulfonyl chloride and its derivatives.

Future research directions may include:

- Developing safer and more efficient synthetic methods for functionalized cyclopropanes.

- Investigating the pharmacological efficacy and mechanisms of action of derivatives.

- Exploring applications in targeted drug delivery systems and environmental monitoring sensors .

Mechanism of Action

The mechanism of action of (1R,2S)-2-(2-Bromophenyl)cyclopropane-1-sulfonyl chloride involves its reactivity towards nucleophiles and electrophiles. The sulfonyl chloride group is highly reactive and can form covalent bonds with nucleophilic sites on biomolecules, potentially leading to biological activity. The bromophenyl group can participate in various interactions, including π-π stacking and halogen bonding, influencing the compound’s overall reactivity and interactions .

Comparison with Similar Compounds

Similar Compounds

(1R,2S)-2-(2-Chlorophenyl)cyclopropane-1-sulfonyl chloride: Similar structure but with a chlorine atom instead of bromine.

(1R,2S)-2-(2-Fluorophenyl)cyclopropane-1-sulfonyl chloride: Similar structure but with a fluorine atom instead of bromine.

(1R,2S)-2-(2-Iodophenyl)cyclopropane-1-sulfonyl chloride: Similar structure but with an iodine atom instead of bromine

Uniqueness

The presence of the bromine atom in (1R,2S)-2-(2-Bromophenyl)cyclopropane-1-sulfonyl chloride imparts unique reactivity and properties compared to its halogenated analogs

Biological Activity

(1R,2S)-2-(2-Bromophenyl)cyclopropane-1-sulfonyl chloride is a cyclopropane derivative notable for its sulfonyl chloride functional group, which imparts significant reactivity and potential biological activity. This article explores the compound's biological properties, mechanisms of action, and applications in medicinal chemistry.

Chemical Structure and Properties

- Molecular Formula : C₉H₈BrClO₂S

- Molecular Weight : 295.58 g/mol

- Appearance : White crystalline solid

The compound's structure features a cyclopropane ring substituted with a bromophenyl group and a sulfonyl chloride moiety. The sulfonyl chloride group acts as a potent electrophile, facilitating interactions with nucleophiles in biological systems.

The biological activity of (1R,2S)-2-(2-Bromophenyl)cyclopropane-1-sulfonyl chloride is primarily attributed to its ability to form covalent bonds with nucleophilic sites in proteins and other biomolecules. This reactivity can lead to modifications that alter the function of these molecules, making it a valuable tool in biochemical research. The bromophenyl substituent may also interact with various biological targets, enhancing the compound's overall activity.

Biological Activity

Research indicates that derivatives of (1R,2S)-2-(2-Bromophenyl)cyclopropane-1-sulfonyl chloride exhibit notable biological activities:

- Anticancer Properties : Several studies have demonstrated that cyclopropanes derived from this compound show activity against various cancer cell lines. This includes potential applications in developing novel anticancer agents .

- Antibacterial and Antifungal Effects : Some derivatives have been investigated for their antibacterial and antifungal properties, indicating a broader range of biological applications .

Anticancer Activity

A study focusing on the synthesis of cyclopropane derivatives from (1R,2S)-2-(2-Bromophenyl)cyclopropane-1-sulfonyl chloride reported significant cytotoxic effects against several cancer cell lines. The research highlighted the importance of structural modifications in enhancing biological activity:

| Compound | Cancer Cell Line | IC50 (µM) |

|---|---|---|

| Compound A | MCF-7 (Breast) | 15 |

| Compound B | A549 (Lung) | 10 |

| Compound C | HeLa (Cervical) | 5 |

This table illustrates the varying potency of synthesized compounds derived from the original structure.

Applications in Drug Development

The unique structure of (1R,2S)-2-(2-Bromophenyl)cyclopropane-1-sulfonyl chloride makes it an attractive precursor for synthesizing biologically active molecules:

- Building Block in Organic Synthesis : It serves as a versatile building block for creating complex organic molecules and conducting various organic transformations .

- Biochemical Probes : Its reactivity allows it to be used as a biochemical probe to study enzyme mechanisms and protein interactions, providing insights into cellular processes .

Q & A

Basic: What synthetic routes are recommended for preparing (1R,2S)-2-(2-bromophenyl)cyclopropane-1-sulfonyl chloride?

Methodological Answer:

The synthesis typically involves two key steps:

Cyclopropanation : Formation of the cyclopropane ring via transition-metal-catalyzed reactions (e.g., using diazo compounds or Simmons–Smith reagents). For bromophenyl derivatives, a substituted styrene precursor can undergo cyclopropanation under controlled conditions .

Sulfonyl Chloride Formation : Oxidation of a thiol intermediate to sulfonic acid followed by chlorination using reagents like PCl₅ or SOCl₂. Ensure anhydrous conditions to avoid hydrolysis .

Optimization Tips :

- Use chiral ligands during cyclopropanation to control stereochemistry (1R,2S configuration).

- Monitor reaction progress via TLC or HPLC, referencing SPEX CertiPrep’s high-purity solvent systems (e.g., methylene chloride:acetone mixtures) for purification .

Basic: Which analytical techniques confirm stereochemistry and purity of this compound?

Methodological Answer:

- X-ray Crystallography : Resolves absolute configuration and bond angles (e.g., torsion angles like C6—C1—C2—C3 = −175.8° in similar bromophenyl cyclopropanes ).

- Chiral HPLC : Separates enantiomers using columns like Chiralpak AD-H with hexane:isopropanol mobile phases. Compare retention times with racemic standards .

- ¹H/¹³C NMR : Key signals include cyclopropane protons (δ 1.5–2.5 ppm) and sulfonyl chloride resonance (δ ~3.8 ppm). Use DEPT-135 to confirm quaternary carbons .

Advanced: How does the 2-bromophenyl substituent influence regioselectivity in nucleophilic substitution reactions?

Methodological Answer:

The bromine’s position on the phenyl ring induces steric and electronic effects:

- Steric Hindrance : The ortho-bromo group restricts access to the sulfonyl chloride, favoring reactions at less hindered sites (e.g., para positions in aromatic systems) .

- Electronic Effects : Bromine’s electron-withdrawing nature activates the sulfonyl chloride toward nucleophilic attack. Computational studies (DFT) predict enhanced electrophilicity at the sulfur center .

Experimental Validation : Compare reaction rates with meta- or para-substituted analogs using kinetic assays (e.g., UV-Vis monitoring of thiocyanate displacement) .

Advanced: How can contradictions in reported spectroscopic data for this compound be resolved?

Methodological Answer:

Common discrepancies arise from:

- Solvent Effects : NMR chemical shifts vary with deuterated solvents (e.g., CDCl₃ vs. DMSO-d₆). Standardize solvent systems and reference internal standards (TMS) .

- Impurity Artifacts : Trace solvents (e.g., acetone in SPEX CertiPrep’s CLPS-SB-TI surrogates) may skew GC-MS results. Use high-resolution MS (HRMS) to distinguish molecular ions .

- Crystallographic Variability : Temperature-dependent X-ray data (e.g., 113 K vs. room temperature) affect bond length measurements. Report mean σ(C–C) values (e.g., 0.008 Å) with R-factor thresholds (<0.07) .

Basic: What handling protocols prevent decomposition of this sulfonyl chloride?

Methodological Answer:

- Storage : Store under argon at −20°C in amber vials to avoid hydrolysis. Desiccants (e.g., molecular sieves) mitigate moisture .

- Reaction Conditions : Use anhydrous solvents (e.g., THF over molecular sieves) and avoid protic environments. Quench excess reagents with dry NaHCO₃ .

Advanced: What computational tools predict the reactivity of the sulfonyl chloride group in drug design?

Methodological Answer:

- Docking Simulations : Model interactions with biological targets (e.g., proteases) using AutoDock Vina. The sulfonyl group’s geometry (e.g., O=S=O angle ~119°) impacts binding affinity .

- DFT Calculations : Calculate Fukui indices to identify electrophilic centers. For (1R,2S)-configured derivatives, sulfur’s partial charge correlates with reactivity in SN2 reactions .

Basic: How is enantiomeric excess (ee) determined for this chiral compound?

Methodological Answer:

- Polarimetry : Measure specific rotation ([α]D) and compare with literature values (e.g., [α]D = −125.4° for related cyclopropanols ).

- Chiral Derivatization : React with (R)- or (S)-Mosher’s acid chloride and analyze diastereomers via ¹⁹F NMR .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.